molecular formula C18H23F3N2O B3490711 (4-CYCLOHEXYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

(4-CYCLOHEXYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B3490711
M. Wt: 340.4 g/mol
InChI Key: BQIZKNNDBAZESK-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a complex organic compound known for its unique chemical structure and properties It consists of a cyclohexyl group attached to a piperazine ring, which is further connected to a phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEXYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclohexylamine with piperazine to form cyclohexylpiperazine. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEXYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-CYCLOHEXYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone
  • (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
  • (4-Methylphenyl)phenylmethanone

Uniqueness

(4-CYCLOHEXYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O/c19-18(20,21)15-6-4-5-14(13-15)17(24)23-11-9-22(10-12-23)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIZKNNDBAZESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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